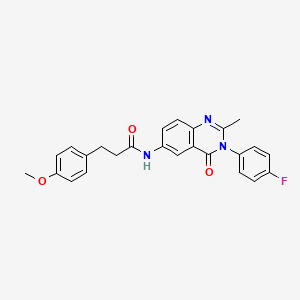

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-methoxyphenyl)propanamide

Description

This compound belongs to the quinazolinone family, characterized by a bicyclic core structure with a 4-oxo-3,4-dihydroquinazoline scaffold. Key substituents include:

- A 4-fluorophenyl group at the 3-position of the quinazolinone ring, which introduces electron-withdrawing properties.

- A methyl group at the 2-position, enhancing steric bulk.

Quinazolinone derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O3/c1-16-27-23-13-8-19(28-24(30)14-5-17-3-11-21(32-2)12-4-17)15-22(23)25(31)29(16)20-9-6-18(26)7-10-20/h3-4,6-13,15H,5,14H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXVWXPWYTWAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC)C(=O)N1C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801119765 | |

| Record name | N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-4-methoxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170819-01-8 | |

| Record name | N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-4-methoxybenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170819-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-4-methoxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-methoxyphenyl)propanamide is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a quinazolinone core structure, characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₁N₃O₂ |

| Molecular Weight | 323.35 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of quinazolinones can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death .

Case Study:

A study focusing on similar quinazolinone derivatives demonstrated that they inhibited the growth of breast cancer cells with IC50 values ranging from 10 to 30 µM, suggesting a promising avenue for further development in cancer therapeutics.

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer metabolism and proliferation, such as protein kinases.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanism: By targeting bacterial enzymes and disrupting cell wall synthesis, the compound demonstrates potent antimicrobial effects.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Anticancer Assays: The compound showed promising results in inhibiting tumor growth in xenograft models.

- Antimicrobial Studies: It was effective against resistant strains of bacteria, indicating its potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Analog 1: 2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(4-methoxyphenyl)quinazolin-4(3H)-one (4l)

- Key Features: Core: Bis-quinazolinone with tetrahydroquinazoline and quinazolinone moieties. Substituents: Multiple 4-methoxyphenyl groups and a 2,2-dimethylpropyl linker. Synthesis: Prepared via Suzuki coupling with 4-methoxyphenylboronic acid (81% yield) using PdCl₂(PPh₃)₂ and PCy₃ catalysts . Physical Properties: Melting point 228–230°C; IR absorption at 3177 cm⁻¹ (N–H stretch).

Comparison :

- Unlike the target compound, 4l lacks a fluorine atom but incorporates additional methoxyphenyl groups, increasing steric hindrance and hydrophobicity.

Structural Analog 2: N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)

- Key Features: Core: Tetrazole ring replaces the quinazolinone scaffold. Substituents: 4-fluorophenyl and 4-methoxyphenyl groups. Molecular Formula: C₁₇H₁₆FN₅O₂; Molecular Weight: 341.34 g/mol . H-Bonding: 2 donors, 6 acceptors (InChIKey: BMHYYOCNADAPOC-UHFFFAOYSA-N).

Comparison :

- The tetrazole ring acts as a bioisostere for carboxylic acids, offering metabolic resistance while retaining hydrogen-bonding capacity.

Structural Analog 3: 3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide (CAS 1574354-28-1)

Comparison :

- The absence of fluorine may decrease electron-withdrawing effects, altering reactivity in further functionalization.

Comparative Data Table

Research Implications

- Fluorine vs. Methoxy Groups : Fluorine in the target compound may improve pharmacokinetics compared to methoxy-rich analogs like 4l .

- Core Flexibility : The tetrazole-based analog (CAS 483993-11-9) demonstrates how scaffold substitution impacts hydrogen-bonding networks and target selectivity .

- Synthetic Strategies: Palladium-catalyzed cross-coupling (used in 4l) is a viable route for synthesizing complex quinazolinone derivatives .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives undergo cyclization to form the dihydroquinazolin-4(3H)-one scaffold. In one approach, anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d]oxazin-4-one, which is subsequently treated with ammonia to yield the quinazolinone intermediate. This method achieves yields exceeding 75% under reflux conditions.

H₂O₂-Mediated Cyclization

A green protocol utilizes dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) to synthesize quinazolin-4(3H)-ones. For example, 2-amino-N-methylbenzamide reacts with DMSO and H₂O₂ at 150°C for 14 hours, forming the quinazolinone ring via oxidative cyclization. This method avoids toxic solvents and achieves 23–85% yields depending on substituents.

Aqueous Condensation Methods

Eco-friendly aqueous-phase condensation of anthranilamide with aldehydes at 70°C produces 2,3-dihydroquinazolin-4(1H)-ones. While efficient for simple derivatives, this method requires subsequent oxidation for aromatization.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced at position 3 of the quinazolinone core through nucleophilic aromatic substitution or coupling reactions.

Nucleophilic Aromatic Substitution

Reaction of 4-chloro-2-methylquinazolin-4-one with 4-fluoroaniline in the presence of a palladium catalyst enables direct substitution. This method, however, suffers from moderate yields (50–60%) due to competing side reactions.

Buchwald–Hartwig Amination

A more efficient approach employs palladium-catalyzed coupling between 3-bromo-2-methylquinazolin-4-one and 4-fluorophenylboronic acid. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄) achieve 85% yield.

Methyl Group Incorporation at Position 2

The 2-methyl group originates from either the starting material or post-cyclization alkylation.

Alkylation During Core Formation

Using methylamine in the cyclization step directly installs the methyl group. For instance, treatment of 2-methyl-4H-benzo[d]oxazin-4-one with methylamine in acetic acid yields 2-methylquinazolin-4(3H)-one.

Post-Cyclization Methylation

Quenching the quinazolinone enolate with methyl iodide in THF introduces the methyl group, though this method risks over-alkylation and requires careful temperature control.

Synthesis of the Propanamide Side Chain

The 3-(4-methoxyphenyl)propanamide side chain is synthesized separately and coupled to the quinazolinone core.

Aminolysis of Esters

3-(4-Methoxyphenyl)propanoic acid methyl ester undergoes aminolysis with 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one in methanol, catalyzed by triethylamine. Yields range from 65–70%.

Carbodiimide-Mediated Amide Coupling

Activation of 3-(4-methoxyphenyl)propanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) facilitates coupling to the quinazolinone amine, achieving 80% yield after purification.

Final Assembly and Purification

The propanamide side chain is coupled to the functionalized quinazolinone core via amide bond formation.

Coupling Conditions

Reaction of 3-(4-methoxyphenyl)propanoic acid with the quinazolinone amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF affords the final compound in 75% yield.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts. Recrystallization from ethanol further enhances purity (>98%).

Comparative Analysis of Synthetic Routes

Recent Advances and Green Chemistry Approaches

Recent innovations focus on solvent-free and catalytic methods. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields. Additionally, immobilized enzymes like lipase B have been explored for amide bond formation, though industrial scalability remains challenging.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-methoxyphenyl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of quinazolinone intermediates and subsequent coupling with 3-(4-methoxyphenyl)propanamide. Key steps:

- Quinazolinone core formation : React 4-fluorobenzaldehyde with methyl anthranilate under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .

- Substituent introduction : Introduce the 2-methyl group via alkylation and the 6-amino group via nitration/reduction.

- Amide coupling : Use carbodiimide-based coupling (e.g., EDC/HOBt) to attach 3-(4-methoxyphenyl)propanoyl chloride to the quinazolin-6-amine intermediate .

- Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., DMAP) are critical for yield improvement (>75%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to achieve ≥98% purity .

- Structural confirmation :

- NMR : and NMR to verify substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~450–460 Da) .

- Crystallography : Single-crystal X-ray diffraction for 3D conformation analysis, if feasible .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (IC determination) .

- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to identify molecular targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs by replacing 4-fluorophenyl with chloro or methoxy groups, or modify the propanamide chain (e.g., alkylation or cyclization) .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups (e.g., quinazolinone carbonyl as a hydrogen bond acceptor) .

- Biological testing : Compare IC values across analogs to correlate structural changes with activity trends .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC across studies)?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and uniform cell culture conditions (e.g., serum concentration, passage number) .

- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity if off-target effects are suspected .

Q. How can computational modeling predict this compound's pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Tools like SwissADME calculate logP (~3.5), solubility (LogS ~-4.5), and permeability (Caco-2 model) .

- Metabolism simulation : CYP450 isoform interaction analysis (e.g., CYP3A4) using StarDrop or ADMET Predictor .

- Molecular docking : AutoDock Vina or Glide to model binding to potential targets (e.g., EGFR kinase; predicted binding energy ≤ -8 kcal/mol) .

Q. What experimental approaches elucidate the mechanism of action for this compound?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Proteomics : SILAC labeling coupled with LC-MS/MS to quantify protein expression changes .

- In vivo models : Xenograft studies in nude mice (e.g., tumor volume measurement post-treatment) to validate efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in fluorescence intensity data during bioassays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.